molecular formula C11H9BrN4 B8629732 2-bromo-5-((1-methyl-1H-pyrazol-4-yl)ethynyl)pyridin-4-amine

2-bromo-5-((1-methyl-1H-pyrazol-4-yl)ethynyl)pyridin-4-amine

Cat. No. B8629732
M. Wt: 277.12 g/mol
InChI Key: LKDUIAFRLXCNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-((1-methyl-1H-pyrazol-4-yl)ethynyl)pyridin-4-amine is a useful research compound. Its molecular formula is C11H9BrN4 and its molecular weight is 277.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-5-((1-methyl-1H-pyrazol-4-yl)ethynyl)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-((1-methyl-1H-pyrazol-4-yl)ethynyl)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9BrN4

Molecular Weight

277.12 g/mol

IUPAC Name

2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine

InChI

InChI=1S/C11H9BrN4/c1-16-7-8(5-15-16)2-3-9-6-14-11(12)4-10(9)13/h4-7H,1H3,(H2,13,14)

InChI Key

LKDUIAFRLXCNAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C#CC2=CN=C(C=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-2-bromo-5-iodopyridine (5) (2.58 g 8.63 mmole), copper(I) iodide (164 mg 0.86 mmole) and bis(triphenylphosphine)palladium dichloride (216 mg 0.432 mmole) were weighed into a 100 mL flask and DMF (25 mL) with triethylamine (22 mL) was added. The mixture was stirred at r.t. for 15 minutes under nitrogen. 4-Ethynyl-1-methyl-1H-pyrazole (20) (945 mg at 100%, 8.91 mmole) in DMF (10 mL) and triethylamine (5 mL) was added to the flask. The reaction was stirred at r.t. for 1.75 hrs. The reaction was diluted with ethyl acetate (450 mL) and the solution was washed with water (3×240 mL), brine (120 mL), dried and evaporated. The residue was flash chromatographed (silica/ethyl acetate) to give the title compound (2.11 g, 88%). 1H-NMR (CDCl3, 500 MHz): δ 3.94 (s, 3H), 4.80 (br s, 2H), 6.79 (s, 1H), 7.59 (s, 1H), 7.66 (s, 1H), 8.15 (s, 1H).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
164 mg
Type
catalyst
Reaction Step One
Quantity
216 mg
Type
catalyst
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
22 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
88%

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